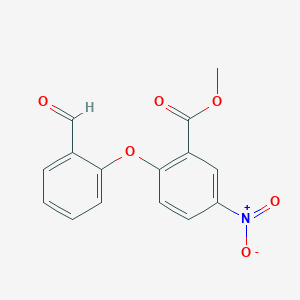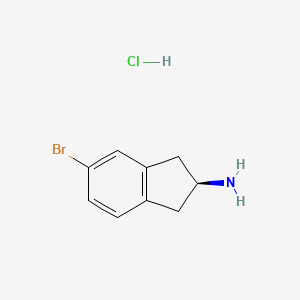
2,4-Dibromo-1-(difluoromethoxy)benzene
Vue d'ensemble
Description
2,4-Dibromo-1-(difluoromethoxy)benzene: is an organic compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.91 g/mol . It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 2, 4, and 1 positions, respectively. This compound is typically a white to yellow solid and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Bromination of 1-(difluoromethoxy)benzene: : The synthesis of 2,4-Dibromo-1-(difluoromethoxy)benzene can be achieved through the bromination of 1-(difluoromethoxy)benzene. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled temperature conditions .
-
Industrial Production Methods: : Industrial production of this compound involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions: : 2,4-Dibromo-1-(difluoromethoxy)benzene undergoes nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction Reactions: : This compound can also participate in oxidation and reduction reactions. For example, the difluoromethoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions .
Common Reagents and Conditions:
-
Nucleophilic Substitution: : Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
-
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation reactions .
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: : 2,4-Dibromo-1-(difluoromethoxy)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: : In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new biological activities and mechanisms of action .
Industry: : This compound is used in the production of advanced materials, including polymers and resins. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-1-fluorobenzene: This compound has a similar structure but with a single fluorine atom instead of the difluoromethoxy group.
1,4-Dibromo-2,5-difluorobenzene: This compound has two fluorine atoms substituted at the 2 and 5 positions, providing different reactivity and properties.
1-Bromo-4-(difluoromethoxy)benzene: This compound has a single bromine atom and a difluoromethoxy group, making it less reactive compared to 2,4-Dibromo-1-(difluoromethoxy)benzene.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the difluoromethoxy group, which provide distinct reactivity and stability. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial production .
Propriétés
IUPAC Name |
2,4-dibromo-1-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPGHZJFUWWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)

![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)

![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
